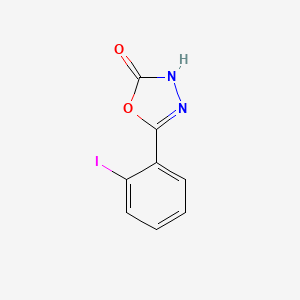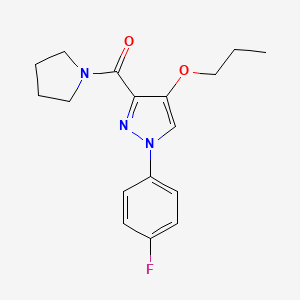
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral properties. Techniques such as mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .Scientific Research Applications
Synthesis and Biological Activities : A study by Kumar et al. (2012) discusses the synthesis of a similar compound and its potential antimicrobial activity. Compounds containing methoxy group in this category showed high antimicrobial activity, indicating its use in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Formulation Development for Poorly Soluble Compounds : Burton et al. (2012) explored the development of a precipitation-resistant solution formulation for a similar compound. This research is significant for the early toxicology and clinical studies of poorly water-soluble compounds, demonstrating its application in pharmaceutical development (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).
Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) reported on the synthesis of novel pyrazoline derivatives showing significant in vivo antiinflammatory and in vitro antibacterial activity. This suggests the role of similar compounds in developing new antiinflammatory and antibacterial drugs (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Low-Cost Emitters with Large Stokes' Shift : Volpi et al. (2017) synthesized a series of compounds including similar structures for potential use as low-cost emitters with large Stokes' shift. This research indicates the application of such compounds in the development of luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Molecular Structure and Physicochemical Properties : Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of similar compounds, revealing their molecular electrostatic potential and physicochemical properties. This type of research is fundamental in understanding the chemical behavior of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-11-23-15-12-21(14-7-5-13(18)6-8-14)19-16(15)17(22)20-9-3-4-10-20/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYMGVMBYBFIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

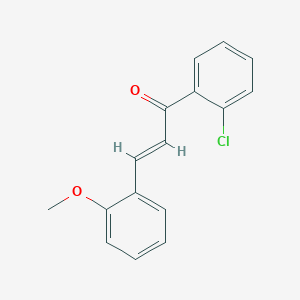

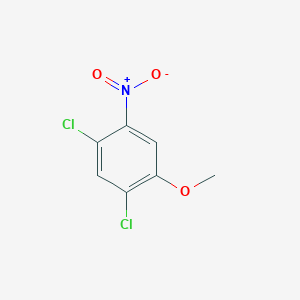
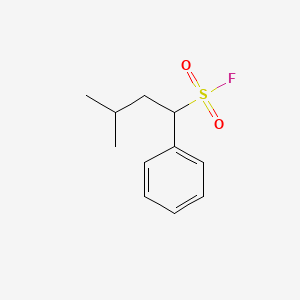
![2-[5-[(Prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B2926862.png)

![5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2926864.png)

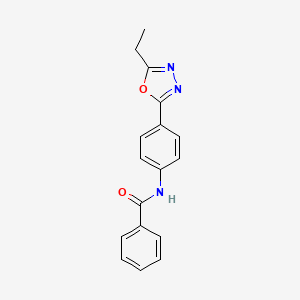
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2926868.png)
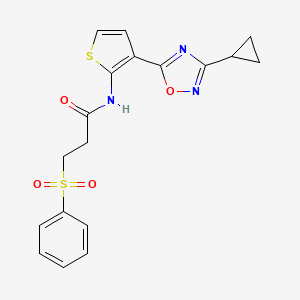
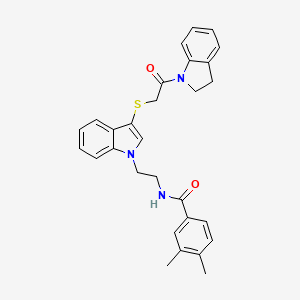
![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
